molecular formula C17H25N3O B12799034 Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine CAS No. 88756-05-2

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine

Cat. No.: B12799034
CAS No.: 88756-05-2
M. Wt: 287.4 g/mol
InChI Key: UJQBOBIKUCEBNW-UHFFFAOYSA-N
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Properties

CAS No.

88756-05-2

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C17H25N3O/c1-5-20(6-2)10-9-18-16-12-14(21-4)11-15-13(3)7-8-19-17(15)16/h7-8,11-12,18H,5-6,9-10H2,1-4H3

InChI Key

UJQBOBIKUCEBNW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=CC2=C(C=CN=C12)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine typically involves the reaction of 6-methoxy-4-methylquinoline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary synthetic route involves nucleophilic substitution to form the amine linkage.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Quinoline substitution6-Methoxy-4-methylquinoline + diethyl aminoethyl chloride, ethanol, reflux (12–24 h)Target compound (yield: 60–75%)
Halogen displacement8-Fluoroquinoline derivatives + NaSEt, DMF, 80°C (6 h)Thioether intermediates (yield: 45–55%)

Key Findings :

  • The methoxy group at position 6 enhances quinoline’s nucleophilicity, facilitating substitution at position 8.

  • Steric hindrance from the methyl group at position 4 reduces reaction rates compared to unsubstituted quinolines .

Cyclization and Heterocycle Formation

Cyclization reactions are critical for generating fused-ring systems.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acetic acid cyclizationAcetic acid, reflux (3–6 h)Imidazo[4,5-c]quinoline derivatives (yield: 70–85%)
Gold(I)-catalyzed allylationH₂C=C=CHN(Ts)R³, AuCl(PPh₃), AgOTf, CH₂Cl₂, RT (5 h)O-Allyl oxime derivatives (yield: 52–96%)

Mechanistic Insights :

  • Gold(I) activates the C≡C bond of aminoallenes, enabling oxime O-atom nucleophilic attack .

  • Cyclization in diphenyl ether at 180°C minimizes decomposition of thermally sensitive intermediates .

Acid Chloride Coupling

The amine reacts with acid chlorides to form amides, enabling functionalization.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Amide formationRCOCl, triethylamine, CH₂Cl₂, RT (2–4 h)N-Acylated derivatives (yield: 65–80%)
Subsequent cyclizationAcetic acid, reflux (1–2 h)Oxazole/imidazole hybrids (yield: 70–90%)

Optimization :

  • HOBt/EDCI coupling agents improve yields compared to direct acid chloride reactions .

Oxidation and Redox Reactions

The tertiary amine and quinoline ring participate in oxidation processes.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
N-OxidationmCPBA, CH₂Cl₂, 0°C → RT (12 h)N-Oxide derivatives (yield: 40–50%)
Sulfur oxidationNaBH₄, Fe(BH₄)₂, t-BuONO, MeOH/H₂O, RT (3 h)Sulfone-containing analogs (yield: 32–92%)

Stability Notes :

  • N-Oxides are prone to reduction under acidic conditions, reverting to the parent amine .

Metal Complexation

The ethylenediamine moiety acts as a polydentate ligand for transition metals.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Cu(I)-mediated arylationAryl halides, CuI, 1,10-phenanthroline, DMSO, 30°C (0.6–3 h)O-Aryl oximes (yield: 52–80%)
Fe(II)-catalyzed nitrosationFePc, NaNO₂, HCl, MeOH/H₂O, RT (3 h)Nitroso intermediates (conversion: 85–95%)

Structural Impact :

  • Copper(I) facilitates oxidative insertion into C–I bonds, enabling reductive elimination for aryl coupling .

Physicochemical Stability

The compound’s reactivity is pH-dependent:

ConditionStability OutcomeReferences
Acidic (pH < 3)Protonation of amine; quinoline ring remains intact
Alkaline (pH > 10)Partial hydrolysis of ethylamine linkage

Comparative Reactivity Table

A comparison with related quinolines highlights substituent effects:

CompoundReaction Rate (Nucleophilic Substitution)Yield (%)
8-Hydroxyquinoline1.0 (reference)60
6-Methoxy-4-methylquinoline0.875
5-Nitro-8-hydroxyquinoline1.250

Data normalized to 8-hydroxyquinoline as baseline .

Scientific Research Applications

Antiparasitic Activity

One of the notable applications of this compound is its antiparasitic activity. Research has demonstrated that derivatives of 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline exhibit potent effects against Leishmania donovani, the causative agent of visceral leishmaniasis. In studies conducted on hamsters, these compounds were found to be approximately 475 times more effective than the standard treatment, meglumine antimoniate . Further modifications to the chemical structure have been explored to enhance this activity, with several analogues showing significant promise.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focusing on a library of 8-substituted tetrahydroquinoline derivatives revealed their antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) . The findings suggest that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation.

Neurological Applications

Recent research indicates that compounds similar to diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine may have implications in treating neurodegenerative diseases such as Alzheimer's disease. A study designed new hybrid compounds incorporating quinoline structures that exhibited dual-target inhibition on cholinesterases and monoamine oxidases, which are crucial in managing Alzheimer's disease symptoms . This suggests potential pathways for developing effective treatments using derivatives of this compound.

Modulation of Chemokine Receptors

Another significant application is the modulation of chemokine receptor activity, particularly CXCR3. Compounds derived from this compound have been shown to be effective in treating inflammatory disorders and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis . These findings highlight the compound's versatility in addressing various pathologies through its interaction with immune system components.

Synthesis and Structural Variations

The synthesis of this compound involves several steps that allow for structural variations aimed at enhancing biological activity. The development of analogues with different side chains or functional groups has been a focus in research to optimize efficacy against specific targets .

Application Details
Antiparasitic ActivityEffective against Leishmania donovani; 475 times more potent than meglumine antimoniate .
Anticancer PropertiesInhibits proliferation in various cancer cell lines (HeLa, HT-29, A2780) .
Neurological ApplicationsPotential treatments for Alzheimer's through dual-target inhibition .
Modulation of ReceptorsEffective in treating inflammatory and autoimmune disorders .

Mechanism of Action

The mechanism of action of diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is unique due to the presence of both methoxy and methyl groups on the quinoline ring, along with the diethylaminoethyl side chain.

Biological Activity

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine, a compound with the molecular formula C17H25N3O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 287.3999 g/mol
  • Stereochemistry : Achiral
  • Charge : Neutral

The compound features a quinoline moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing quinoline structures exhibit significant anticancer effects. This compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its effects through:
    • Inhibition of DNA synthesis : By interfering with the replication process in cancer cells.
    • Induction of apoptosis : Promoting programmed cell death in malignant cells.
  • Case Studies :
    • A study demonstrated that derivatives of quinoline could inhibit the growth of non-small-cell lung carcinoma (NSCLC) cells through the modulation of signaling pathways related to cell proliferation and survival .
    • Another research highlighted the compound's ability to suppress tumor growth in xenograft models, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial membranes and inhibit growth.

  • In Vitro Studies :
    • Tests against various bacterial strains revealed significant inhibitory effects, particularly against Gram-positive bacteria.
    • The mechanism involves disruption of bacterial cell wall synthesis and function, leading to cell lysis.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties.

  • Mechanism :
    • The compound may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
    • Preliminary studies suggest potential benefits in models of Alzheimer's disease by modulating amyloid-beta aggregation .

Summary of Key Studies

Study FocusFindingsReference
Anticancer ActivityInhibits NSCLC cell proliferation; induces apoptosis
Antimicrobial ActivitySignificant inhibition of Gram-positive bacteria
NeuroprotectionReduces oxidative stress in neuronal models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine, and what analytical techniques validate its purity?

  • Synthetic Routes : A plausible approach involves Schiff base formation between a quinoline aldehyde derivative and a diethylamine-containing precursor. For example, outlines a method where substituted benzimidazoles react with 2-ethoxy-quinoline-3-carbaldehyde in DMF/ethanol under reflux, yielding imine-linked products . Adapting this, the target compound could be synthesized via condensation of 6-methoxy-4-methyl-8-aminoquinoline with a diethylamine-substituted aldehyde.
  • Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for purity assessment. Crystallographic characterization (single-crystal XRD) is recommended for structural confirmation, as demonstrated in for terbium(III) Schiff base complexes .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Safety Protocols : Based on nitroquinoline derivatives in and , the compound may exhibit acute toxicity (Category 4 for oral/skin/inhalation). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid exposure to oxidizing agents .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. emphasizes avoiding moisture and light for similar amines .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodology :

Experimental Validation : Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with crystallographic data (XRD) for bond angles/distances, as in ’s terbium complex analysis .

Computational Alignment : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Adjust solvent models (PCM for DMSO/water) to match experimental conditions. ’s structural parameters (bond angles: 64.49°–149.52°) highlight the need for precise conformational modeling .

Q. What strategies optimize the reaction yield of this compound when scaling from milligram to gram quantities?

  • Optimization Steps :

Catalysis : Screen transition metal catalysts (e.g., Ce(III) in ) to accelerate imine formation .

Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures. achieved 65% yield using DMF/EtOH for a nitroquinoline derivative .

Kinetic Monitoring : Use in-situ IR or UV-Vis to track reaction progress. Adjust stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize side products.

Q. How can computational modeling predict the biological activity of this compound, and what in vitro assays validate these predictions?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like DNA gyrase (common for quinolines). ’s AI-driven synthesis tools can prioritize derivatives with enhanced binding .
    • Experimental Validation :
  • Antimicrobial Assays : Follow ’s protocol for terbium complexes, testing against Gram-positive/negative bacteria (e.g., MIC via broth dilution) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins.

Data Contradiction Analysis

Q. How should discrepancies between theoretical logP values and experimental HPLC retention times be addressed?

  • Resolution Workflow :

Re-examine logP Calculations : Use consensus models (e.g., XLogP3, ALogPS) and compare with ’s PubChem data for related amines .

HPLC Method Refinement : Adjust mobile phase (e.g., acetonitrile:buffer ratio) to improve resolution. Calibrate retention times against standards with known logP.

Cross-Validation : Correlate with shake-flask partition coefficient measurements for accuracy.

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